molecular formula C9H6Cl2O B8573736 2,5-Dichloro-1-indanone

2,5-Dichloro-1-indanone

Cat. No. B8573736
M. Wt: 201.05 g/mol
InChI Key: SVEUBSJYRITMHW-UHFFFAOYSA-N
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Patent
US04174397

Procedure details

Hydrogen chloride gas is passed into a solution of 10.11 g (60 mmoles) of 5-chloro-1-indanone in 50 ml of glacial acetic acid at 10°-15° C. for 30 minutes. 4.25 g (60 mmoles) of condensed chlorine are then allowed to flow slowly into the solution at 10° C. and the mixture is allowed to come gradually to room temperature and is subsequently stirred for 3 hours. After standing overnight, the solution is poured onto ice, the oil which separates out is extracted with acetic acid ethyl ester and the solvent is distilled off under reduced pressure. The oil which remains crystallizes on standing. The product can be recrystallized from petroleum ether and then melts at 63°-66° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6]2.ClCl>C(O)(=O)C>[Cl:1][CH:7]1[CH2:6][C:5]2[C:9](=[CH:10][CH:11]=[C:3]([Cl:2])[CH:4]=2)[C:8]1=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10.11 g
Type
reactant
Smiles
ClC=1C=C2CCC(C2=CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Stirring
Type
CUSTOM
Details
is subsequently stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to flow slowly into the solution at 10° C.
CUSTOM
Type
CUSTOM
Details
to come gradually to room temperature
WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the solution is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the oil which separates out is extracted with acetic acid ethyl ester
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oil which remains crystallizes on standing
CUSTOM
Type
CUSTOM
Details
The product can be recrystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1C(C2=CC=C(C=C2C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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